molecular formula C9H12N2O2 B1587029 2-ethoxy-N'-hydroxybenzenecarboximidamide CAS No. 879-57-2

2-ethoxy-N'-hydroxybenzenecarboximidamide

Cat. No. B1587029
CAS RN: 879-57-2
M. Wt: 180.2 g/mol
InChI Key: ZOGRANBHYCXFRO-UHFFFAOYSA-N
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Description

2-ethoxy-N’-hydroxybenzenecarboximidamide is an organic compound with the molecular formula C9H12N2O2 . Its CAS number is 879-57-2 .


Molecular Structure Analysis

The InChI code for 2-ethoxy-N’-hydroxybenzenecarboximidamide is 1S/C9H12N2O2/c1-2-13-8-6-4-3-5-7(8)9(10)11-12/h3-6,9H,2,10H2,1H3 . This code represents the molecular structure of the compound.

Scientific Research Applications

Analytical Methods in Biological Studies

2-ethoxy-N'-hydroxybenzenecarboximidamide and similar compounds have been the subject of various analytical studies. A study by Chernova et al. (2020) focused on developing a method for determining 2-methoxyhydroxybenzene in biological material, utilizing techniques like TLC, UV spectrophotometry, and GC-MS, which are relevant for similar compounds like 2-ethoxy-N'-hydroxybenzenecarboximidamide (Chernova, Shormanov, Ostanin, & Elizarova, 2020).

Chemical Synthesis and Reactions

In the field of organic synthesis, compounds structurally related to 2-ethoxy-N'-hydroxybenzenecarboximidamide are used in various reactions. For instance, Ya and Mei (1991) described the reaction of ethyl N-ethoxycarbonylmethylbenzenecarboximidate with aliphatic aldehydes, a study that sheds light on the reactivity and potential applications of similar ethoxy compounds (Ya & Mei, 1991).

Pharmaceuticals and Biomedical Research

Some derivatives of ethoxy compounds have been investigated for their pharmaceutical and biomedical applications. For instance, Cho et al. (2011) explored the use of 2-methoxyestradiol, a compound related to 2-ethoxy-N'-hydroxybenzenecarboximidamide, in a biodegradable thermosensitive poly(organophosphazene) hydrogel for breast cancer therapy (Cho, Hong, Park, Yang, & Song, 2011).

Material Science

In the field of material science, ethoxy compounds have been used in synthesizing polymers and other materials. Conner et al. (2007) studied phosphazene polymers with ethoxy side groups, focusing on their structure-property relationships and polymer electrolyte behavior, which could be relevant for understanding the properties of 2-ethoxy-N'-hydroxybenzenecarboximidamide derivatives (Conner, Welna, Chang, & Allcock, 2007).

Scientific Research Applications of 2-ethoxy-N'-hydroxybenzenecarboximidamide

Analytical Methods in Biological Studies

  • Determination in Biological Material : A study by Chernova et al. (2020) developed methods for determining compounds similar to 2-ethoxy-N'-hydroxybenzenecarboximidamide in biological material, utilizing techniques such as Thin Layer Chromatography (TLC), UV spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) (Chernova, Shormanov, Ostanin, & Elizarova, 2020).

Chemical Synthesis and Reactions

  • Synthesis with Aliphatic Aldehydes : Research by Ya and Mei (1991) focused on reactions involving ethyl N-ethoxycarbonylmethylbenzenecarboximidate, a compound structurally related to 2-ethoxy-N'-hydroxybenzenecarboximidamide, with aliphatic aldehydes. This study highlights the chemical reactivity and synthesis applications of such compounds (Ya & Mei, 1991).

Pharmaceuticals and Biomedical Research

  • Breast Cancer Therapy : In the pharmaceutical field, Cho et al. (2011) investigated the use of a compound related to 2-ethoxy-N'-hydroxybenzenecarboximidamide, 2-Methoxyestradiol, for breast cancer therapy, demonstrating the potential medical applications of these compounds (Cho, Hong, Park, Yang, & Song, 2011).

Material Science

  • Structure-Property Relationships in Polymers : Conner et al. (2007) studied polyphosphazenes with ethoxy side groups, such as 2-ethoxy-N'-hydroxybenzenecarboximidamide, to understand their influence on physical properties and ionic conductivity of gels. This research provides insights into the material science applications of ethoxy compounds (Conner, Welna, Chang, & Allcock, 2007).

Safety And Hazards

One should avoid prolonged exposure to 2-ethoxy-N’-hydroxybenzenecarboximidamide and use caution when handling it . Exposure to any chemical should be limited. It’s recommended not to breathe dust or vapor, and to have a safety shower and eye wash available .

properties

IUPAC Name

2-ethoxy-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-8-6-4-3-5-7(8)9(10)11-12/h3-6,12H,2H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGRANBHYCXFRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N'-hydroxybenzenecarboximidamide

CAS RN

879-57-2
Record name N′-Hydroxy-2-ethoxybenzenecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-ethoxy-N-hydroxybenzenecarboximidamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.677
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Hydroxylamine (Fluka 55458; 50% in water; 4.08 mL; 67.95 mmol; 5 eq.) was added to a solution of 2-ethoxybenzonitrile (Fluorochem 18661; 2 g; 13.59 mmol; 1 eq.) in EtOH (30 mL) and the reaction mixture was stirred at 50° C. for 12 hours. Evaporation in vacuo gave a white solid, which was further dried under high vacuum to afford the title compound (2.38 g, 97%) as a white solid.
Quantity
4.08 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
FSC da Silva, B Aslan, G Nitschke - ALIFE 2023: Ghost in the Machine …, 2023 - direct.mit.edu
… Namely, 2-ethoxy-N-hydroxybenzamidine and 2-ethoxy-N’-hydroxybenzenecarboximidamide have the same SMILES descriptor (CCOC1=CC=CC=C1C(=NO)N), but the former is …
Number of citations: 3 direct.mit.edu

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